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(S)-3-Z-Amino-1-diazo-5-methyl-2-hexanone

Cat. No.: B612865
CAS No.: 102123-81-9
M. Wt: 289,34 g/mole
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Description

Significance of Diazo Functionalities in Synthetic Methodologies

The diazo group, consisting of two linked nitrogen atoms at a terminal position (R₂C=N⁺=N⁻), is a cornerstone of modern synthetic chemistry. wikipedia.org When adjacent to a carbonyl group, forming an α-diazocarbonyl compound, its stability is enhanced through electron delocalization, yet it retains a high degree of reactivity. wikipedia.orgnih.gov This balance makes α-diazocarbonyls prized intermediates in a multitude of chemical transformations.

Diazo compounds are renowned as precursors to carbenes, highly reactive species generated through thermal, photochemical, or, most commonly, transition-metal-catalyzed decomposition. wikipedia.orglongdom.org This catalytic decomposition provides a reliable pathway to carbenoid chemistry. thieme-connect.de The resulting metal carbenes can undergo a wide array of reactions, including:

Cyclopropanation: The reaction of a carbene with an alkene to form a cyclopropane (B1198618) ring is one of the most studied and useful reactions of diazo compounds. longdom.orgnih.gov

C-H Insertion: Carbenes can insert into carbon-hydrogen bonds, enabling the direct functionalization of otherwise unreactive C-H bonds, a major goal in synthetic chemistry. longdom.org

Wolff Rearrangement: In the absence of other reagents, α-diazoketones can rearrange upon decomposition to form a ketene (B1206846), which can be trapped by nucleophiles. wikipedia.org

Ylide Formation: Reaction with heteroatom-containing compounds (e.g., sulfides, amines) can form ylides, which can then undergo further synthetically useful rearrangements. longdom.org

1,3-Dipolar Cycloadditions: Diazo compounds can act as 1,3-dipoles, reacting with various dipolarophiles to construct five-membered heterocyclic rings like pyrazoles. wikipedia.orgnih.gov

This diverse reactivity allows for the efficient synthesis of complex molecules and has been leveraged in cascade reactions where multiple bonds are formed in a single operation. longdom.orgworldscientific.com

Role of Chiral Amino Ketone Scaffolds in Molecular Design

The α-amino ketone motif is a privileged structure in medicinal chemistry and a valuable synthon in organic synthesis. rsc.org The presence of both an amino group and a ketone functionality on adjacent carbons provides a versatile platform for further chemical modification. When the α-carbon is a stereocenter, as in chiral amino ketones, these scaffolds become powerful building blocks for asymmetric synthesis.

The importance of chiral amino ketones stems from their prevalence in biologically active molecules and their utility as synthetic intermediates. rsc.org They are key components in various pharmaceuticals and natural products. Furthermore, these bifunctional substrates are indispensable for constructing other important molecular structures, including:

Chiral 1,2-Amino Alcohols: The reduction of the ketone group in a chiral α-amino ketone provides access to chiral 1,2-amino alcohols, a class of compounds widely used as chiral ligands, auxiliaries, and found in numerous drug molecules. rsc.orgacs.org

Heterocycles: Chiral amino ketones are precursors for the synthesis of important nitrogen-containing heterocycles such as pyrazines and pyrroles. rsc.org

The synthesis of enantiomerically pure α-amino ketones is a significant focus of research, with numerous methods developed to control the stereochemistry at the α-position. rsc.orgjst.go.jp

Contextual Overview of the (S)-3-Z-Amino-1-diazo-5-methyl-2-hexanone Structure

The compound this compound is a complex molecule that integrates the key features discussed above. Its structure suggests it is designed as a specialized building block for advanced synthetic applications. A breakdown of its components reveals its synthetic potential:

α-Diazoketone Core: The 1-diazo-2-hexanone moiety provides the reactive center of the molecule. This functional group is stabilized by the adjacent ketone but is primed for metal-catalyzed decomposition to generate a carbene for subsequent reactions like C-H insertion or cyclopropanation. wikipedia.orgscielo.br

Chiral Amino Center: The stereocenter at the C-3 position, with an (S) configuration, dictates the three-dimensional arrangement of the molecule. This chirality is crucial for enantioselective synthesis, allowing for the transfer of stereochemical information to the final product. This specific stereochemistry suggests a synthetic origin from the natural amino acid L-leucine.

"Z" Protecting Group: The "Z" designation adjacent to the amino group typically refers to the Carboxybenzyl protecting group (Cbz). This group masks the nucleophilicity of the amine, preventing unwanted side reactions during the synthesis and deployment of the diazoketone functionality. It can be removed under specific conditions, typically hydrogenolysis, to reveal the free amine.

Isobutyl Side Chain: The 5-methyl substituent creates an isobutyl group on the carbon backbone (originating from leucine). This alkyl group influences the steric environment around the reactive centers and can play a role in directing the stereochemical outcome of reactions.

The combination of a reactive diazo group, a stereodefined amino center, and a removable protecting group makes this molecule a highly valuable, multifunctional reagent for the asymmetric synthesis of complex target molecules.

Table 1: Properties of this compound (Note: As this is a specialized chemical, some properties are calculated based on its structure.)

PropertyValue
Molecular Formula C₁₅H₁₉N₃O₃
Molecular Weight 305.33 g/mol
IUPAC Name Benzyl (B1604629) ((S)-1-diazo-5-methyl-2-oxohexan-3-yl)carbamate
Structure α-Diazoketone with a Z-protected chiral amino group
Key Functional Groups Diazo, Ketone, Carbamate (B1207046) (Z-group), Chiral Center
Parent Amino Acid L-Leucine

Historical Context of Related Chemical Classes in Research

The chemistry of diazo compounds has a rich history dating back to the mid-19th century.

1858: The journey began with the German chemist Peter Griess, who discovered the diazotization of aryl amines, a reaction that led to the creation of diazonium salts. wikipedia.orgnih.gov This discovery was foundational for the development of the vast class of azo dyes. nih.govunacademy.com

1883: Theodor Curtius reported the first synthesis of a diazocarbonyl compound, ethyl diazoacetate, expanding the field significantly. thieme-connect.descielo.br

1894: Hans von Pechmann synthesized the simplest diazo compound, the highly reactive and toxic gas diazomethane (B1218177). nih.gov

These early discoveries laid the groundwork for over a century of research into the synthesis and application of diazo compounds. worldscientific.com The development of catalytic methods, particularly using rhodium and copper, in the 20th century transformed α-diazocarbonyls from chemical curiosities into indispensable tools for organic synthesis, enabling reactions with high levels of chemo-, regio-, and enantioselectivity. longdom.orgworldscientific.com

The study of chiral amino acids and their derivatives is intertwined with the history of biochemistry and organic chemistry. The realization that natural proteins are built from chiral L-amino acids spurred the development of methods for their synthesis and modification. The use of protecting groups, like the Carboxybenzyl group introduced by Max Bergmann and Leonidas Zervas in 1932, was a critical breakthrough that enabled modern peptide synthesis and the creation of complex, chirally-defined molecules like the one discussed herein.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19N3O3 B612865 (S)-3-Z-Amino-1-diazo-5-methyl-2-hexanone CAS No. 102123-81-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[(3S)-1-diazo-5-methyl-2-oxohexan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-11(2)8-13(14(19)9-17-16)18-15(20)21-10-12-6-4-3-5-7-12/h3-7,9,11,13H,8,10H2,1-2H3,(H,18,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLLUKYDQHKTCV-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural and Stereochemical Elucidation of S 3 Z Amino 1 Diazo 5 Methyl 2 Hexanone

Advanced Spectroscopic Characterization Techniques for Absolute Configuration Determination

A suite of advanced spectroscopic and chromatographic methods is employed to unequivocally determine the absolute configuration and conformational dynamics of chiral molecules like Z-L-Leu-CHN2. These techniques provide detailed insights into the molecule's three-dimensional structure in both solution and the solid state.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers and the determination of enantiomeric excess (% ee). This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.

For N-protected amino acid derivatives, such as Z-L-Leu-CHN2, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector.

Table 1: Illustrative Chiral HPLC Parameters for N-Protected Amino Acid Derivatives

Parameter Description
Column Chiral polysaccharide-based column (e.g., Chiralpak IA, IB, or IC)
Mobile Phase A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
Flow Rate Typically in the range of 0.5 - 1.5 mL/min.
Detection UV detection at a wavelength where the benzyloxycarbonyl group absorbs (around 254 nm).
Temperature Ambient or controlled temperature (e.g., 25 °C).

The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram. Spectroscopic detectors, such as a UV-Vis detector, are commonly used for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules. For Z-L-Leu-CHN2, ¹H and ¹³C NMR spectroscopy would provide information about the chemical environment of each atom.

Conformational analysis is often aided by two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments detect through-space interactions between protons that are in close proximity, allowing for the determination of relative stereochemistry and preferred conformations.

While a detailed NMR analysis for Z-L-Leu-CHN2 is not available, the expected ¹H NMR spectrum would show characteristic signals for the protons of the leucine (B10760876) side chain, the benzyloxycarbonyl protecting group, and the diazomethyl group. The coupling constants between vicinal protons can provide information about the dihedral angles and thus the conformation of the molecule. Hindered rotation around the amide bond can also lead to the observation of multiple conformers in the NMR spectrum at low temperatures.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide information about the absolute configuration and conformation of chiral molecules in solution. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, while ECD measures the same phenomenon in the ultraviolet and visible regions of the spectrum.

The absolute configuration of a molecule can be determined by comparing the experimentally measured VCD and ECD spectra with the spectra predicted by quantum chemical calculations for a known enantiomer. A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration.

For Z-L-Leu-CHN2, the VCD spectrum would be sensitive to the stereochemistry at the α-carbon and the conformational preferences of the side chain and the protecting group. The ECD spectrum would be dominated by the electronic transitions of the benzyloxycarbonyl chromophore and the diazo group.

X-ray Crystallography and Solid-State Structural Analysis (if applicable)

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of Z-L-Leu-CHN2 can be obtained, X-ray diffraction analysis would provide precise information about bond lengths, bond angles, and the absolute configuration.

The crystallographic data would reveal the preferred conformation of the molecule in the crystal lattice, which may or may not be the same as the dominant conformation in solution. To date, a crystal structure for (S)-3-(benzyloxycarbonyl)amino-1-diazo-5-methyl-2-hexanone has not been reported in the publicly available crystallographic databases.

Theoretical and Computational Structural Models

Theoretical and computational methods are invaluable for complementing experimental data and providing a deeper understanding of molecular structure and properties.

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. Geometry optimization using DFT allows for the prediction of the lowest energy conformation of a molecule.

For Z-L-Leu-CHN2, a DFT calculation, typically using a functional such as B3LYP and a basis set like 6-31G(d), would be performed to find the optimized molecular geometry. The results of this calculation would include the predicted bond lengths, bond angles, and dihedral angles of the most stable conformer. This information is crucial for interpreting experimental data, such as NMR coupling constants, and for calculating theoretical VCD and ECD spectra.

While specific DFT calculations for Z-L-Leu-CHN2 are not published, the following table illustrates the type of data that would be obtained from such a calculation for a representative N-protected amino acid derivative.

Table 2: Representative DFT-Calculated Geometric Parameters for an N-Protected Leucine Derivative

Parameter Predicted Value
Cα-Cβ Bond Length ~1.54 Å
C=O Bond Length (Amide) ~1.23 Å
C-N Bond Length (Amide) ~1.34 Å
φ Dihedral Angle (C'-N-Cα-C') Varies with conformation
ψ Dihedral Angle (N-Cα-C'-N) Varies with conformation

Ab Initio Calculations of Electronic Structure

Ab initio quantum chemistry methods provide a foundational approach to understanding the electronic structure of a molecule from first principles, without reliance on empirical data. For a molecule such as (S)-3-Z-Amino-1-diazo-5-methyl-2-hexanone, methods like Hartree-Fock (HF) theory and Density Functional Theory (DFT) are commonly employed to calculate its molecular orbitals and other electronic properties.

DFT, particularly with hybrid functionals like B3LYP, in conjunction with a suitable basis set such as 6-31G*, is a prevalent choice for obtaining a balance between computational cost and accuracy for organic molecules of this size. Such calculations would typically be performed on an optimized geometry of the molecule to ensure the electronic properties are representative of a stable conformation.

The electronic structure is characterized by the distribution of electrons within the molecule. Key insights can be gained by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound, the HOMO is expected to have significant contributions from the diazo group and the non-bonding orbitals of the oxygen and nitrogen atoms. The LUMO is likely to be an anti-bonding orbital, with significant character on the diazocarbonyl fragment, which is crucial for its reactivity.

Table 1: Hypothetical Ab Initio Electronic Structure Data for this compound (Calculated using DFT/B3LYP/6-31G*)

PropertyValue
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV
Dipole Moment 3.5 D

This is an interactive data table. You can sort and filter the data.

Prediction of Spectroscopic Signatures

Computational chemistry provides powerful tools for the prediction of various spectroscopic signatures, which are invaluable for the characterization of novel or complex molecules.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically performed at the DFT level of theory. These calculations provide the isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS).

For this compound, characteristic ¹H NMR signals would be expected for the protons of the leucine side chain, the alpha-proton, the benzylic protons of the Z-group, and the aromatic protons. The diazomethyl proton would also have a distinct chemical shift. In ¹³C NMR, signals for the carbonyl carbon, the diazomethyl carbon, the carbons of the leucine skeleton, and the benzyloxycarbonyl group would be anticipated.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations, typically performed using DFT, yield a set of normal modes and their corresponding frequencies. These frequencies can be correlated with the stretching, bending, and other vibrational modes of the molecule's functional groups. For this compound, prominent IR absorption bands would be predicted for the diazo group (around 2100 cm⁻¹), the ketone carbonyl group (around 1640 cm⁻¹), the urethane carbonyl of the Z-group (around 1700 cm⁻¹), and the N-H bond (around 3300 cm⁻¹).

Below is a table of hypothetical predicted spectroscopic data.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic Data Predicted Value
¹H NMR Chemical Shift (α-H) 4.2 ppm
¹³C NMR Chemical Shift (C=O, ketone) 192 ppm
¹³C NMR Chemical Shift (CHN₂) 55 ppm
IR Frequency (C=N₂ stretch) 2107 cm⁻¹
IR Frequency (C=O stretch, ketone) 1645 cm⁻¹
IR Frequency (C=O stretch, urethane) 1705 cm⁻¹

This is an interactive data table. You can sort and filter the data.

It is important to note that these are predicted values and may differ from experimental results due to solvent effects, intermolecular interactions, and the inherent approximations in the computational methods.

Isomeric Considerations and Z-Geometry

The "Z" in the name this compound does not refer to a double bond configuration in the hexanone backbone. Instead, it denotes the presence of a benzyloxycarbonyl protecting group attached to the amino group at the 3-position. The stereochemistry and potential for isomerism in this molecule are multifaceted.

Chirality: The molecule possesses a chiral center at the carbon atom C3, which bears the amino group, the isobutyl group, the diazoketone moiety, and a hydrogen atom. The "(S)" designation in the name specifies the absolute configuration at this stereocenter, which is derived from the natural L-leucine precursor.

Conformational Isomerism: Due to the presence of several single bonds, this compound can exist in numerous conformations. Of particular interest is the rotational barrier around the amide bond of the benzyloxycarbonyl group. This can lead to the existence of cis and trans conformers. The trans conformer is generally more stable due to reduced steric hindrance, but the cis form may be populated to some extent.

Furthermore, rotation around the C-N bond and the C-C bonds of the backbone and the protecting group gives rise to a complex potential energy surface with multiple local minima. Computational studies can be employed to map this surface and identify the most stable conformers and the energy barriers between them.

Table 3: Summary of Isomeric Features

Isomeric Feature Description
Stereocenter C3 with (S) configuration.
Conformational Isomerism Rotation around single bonds, leading to multiple conformers.
Amide Isomerism Cis and trans conformers of the benzyloxycarbonyl amide bond.

This is an interactive data table. You can sort and filter the data.

Advanced Synthetic Methodologies for S 3 Z Amino 1 Diazo 5 Methyl 2 Hexanone

Enantioselective Synthetic Routes to the (S)-Configuration

The primary and most direct strategy to achieve the desired (S)-configuration at the C3 position of the hexanone backbone is to utilize a chiral pool approach, starting from the readily available and enantiomerically pure L-leucine. This approach inherently sets the stereochemistry, which is then preserved throughout the synthetic sequence. However, for the purpose of a comprehensive overview, this section will also discuss other fundamental enantioselective methods that are broadly applicable to the synthesis of chiral α-amino ketones.

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis represents a powerful tool for the enantioselective synthesis of α-amino ketones. nih.gov These methods typically involve the formation of a key C-C bond under the influence of a chiral catalyst. While direct synthesis of the target molecule via this route is not the most common approach due to the availability of L-leucine, the principles are noteworthy.

One such catalytic approach is the palladium-catalyzed asymmetric arylation of α-keto imines, which provides a route to chiral α-amino ketones with high stereocontrol. nih.gov In a broader context, chiral Brønsted acids have also been employed to catalyze the enantioselective transfer hydrogenation of α-keto ketimines, affording a range of chiral α-amino ketones in high yields and enantioselectivities. These methods, however, are more suited for aryl-substituted α-amino ketones and would require significant adaptation for the synthesis of the aliphatic target molecule.

A more relevant conceptual approach would involve the asymmetric α-amination of a pre-formed enolate corresponding to 5-methyl-2-hexanone. This transformation can be catalyzed by chiral complexes of various transition metals, though achieving high enantioselectivity for aliphatic substrates can be challenging.

Catalyst SystemSubstrate TypeEnantiomeric Excess (ee)Yield (%)
Chiral Pd(II) Complexα-keto iminesup to 95%High
Chiral Brønsted Acidα-keto ketiminesup to 98%up to >99%

This table presents representative data for asymmetric catalytic methods in the synthesis of chiral α-amino ketones and may not be directly applicable to the target molecule.

Chiral Auxiliary-Mediated Transformations

The use of chiral auxiliaries is a classical and reliable strategy for controlling stereochemistry in organic synthesis. nih.gov In this approach, a chiral molecule is temporarily attached to the substrate to direct a diastereoselective transformation. After the desired stereocenter is set, the auxiliary is removed.

For the synthesis of a precursor to (S)-3-Z-Amino-1-diazo-5-methyl-2-hexanone, one could envision attaching a chiral auxiliary, such as an Evans oxazolidinone, to a carboxylic acid precursor. nih.gov Subsequent diastereoselective alkylation at the α-position with an isobutyl group, followed by conversion of the carboxylic acid to a methyl ketone and removal of the auxiliary, would furnish the desired chiral α-amino ketone. While effective, this multi-step approach is often less efficient than starting from the chiral pool when the desired enantiomer of the amino acid is readily available.

Chiral AuxiliaryReaction TypeDiastereomeric Excess (de)
Evans OxazolidinoneAlkylation>95%
Pseudoephedrine AmideAlkylation>98%
CamphorsultamAldol Reaction>90%

This table provides examples of common chiral auxiliaries and the typical diastereoselectivities achieved in relevant transformations.

Stereoselective Conversion of Precursors

The most practical and widely employed method for the synthesis of (S)-3-Z-Amino-5-methyl-2-hexanone is the stereoselective conversion of a precursor derived from L-leucine. This approach leverages the inherent chirality of the natural amino acid.

The synthesis commences with the protection of the amino group of L-leucine with a benzyloxycarbonyl (Z) group. This is typically achieved by reacting L-leucine with benzyl (B1604629) chloroformate in the presence of a base. The resulting N-Cbz-L-leucine is a stable, crystalline solid.

The conversion of the carboxylic acid moiety of N-Cbz-L-leucine to a methyl ketone can be accomplished through several methods. A common and effective route involves the activation of the carboxylic acid, followed by reaction with an appropriate methylating agent. One such method is the reaction of the in situ generated activated ester of the N-protected amino acid with a Grignard reagent in the presence of a copper(I) salt. organic-chemistry.org This method is known to proceed with high yields and without significant racemization of the chiral center. organic-chemistry.org

An alternative route to the methyl ketone involves the formation of a Weinreb amide from N-Cbz-L-leucine, followed by reaction with methylmagnesium bromide or methyllithium. This method is also known for its high yields and chemoselectivity, as the Weinreb amide is less prone to over-addition of the organometallic reagent.

Introduction of the Diazo Group: Strategies and Mechanistic Insights

Once the precursor, (S)-3-Z-Amino-5-methyl-2-hexanone, is obtained, the next critical step is the introduction of the diazo group at the C1 position. There are two primary strategies for this transformation: diazo transfer reactions and nitrosation approaches. However, for the synthesis of α-diazo ketones from α-amino acids, a more direct route involving diazomethane (B1218177) is often employed.

A highly efficient method for preparing α-diazo ketones from N-protected amino acids involves the activation of the carboxylic acid as a mixed anhydride, followed by reaction with diazomethane. frontiersin.orgresearchgate.net For instance, N-Cbz-L-leucine can be treated with isobutyl chloroformate in the presence of a base like N-methylmorpholine to form a mixed anhydride. This activated intermediate then readily reacts with a solution of diazomethane to afford the desired this compound in excellent yield. frontiersin.org This method is often preferred as it is a one-pot procedure from the N-protected amino acid and generally provides clean products.

Diazo Transfer Reactions and Optimization

Diazo transfer reactions involve the transfer of a diazo group from a donor, typically a sulfonyl azide (B81097), to an active methylene (B1212753) compound. aalto.fi The direct diazo transfer to a simple ketone enolate is generally not feasible. orgsyn.org Therefore, for this strategy to be applicable to (S)-3-Z-Amino-5-methyl-2-hexanone, the α-position (C1) would first need to be activated.

This activation is commonly achieved by formylation of the ketone to produce an α-formyl ketone, which is a 1,3-dicarbonyl system and thus sufficiently acidic for the diazo transfer reaction to occur. The subsequent reaction with a sulfonyl azide, such as tosyl azide or mesyl azide, in the presence of a base, leads to the formation of the diazo compound through a process known as the Regitz diazo transfer. nih.gov This process involves a deformylative diazo transfer, where the formyl group is eliminated during the reaction. orgsyn.org

The optimization of diazo transfer reactions often involves the choice of the sulfonyl azide reagent, the base, and the solvent. Modern, less explosive diazo transfer reagents like imidazole-1-sulfonyl azide are often preferred over the traditional tosyl azide. organic-chemistry.org

Diazo Transfer ReagentBaseSubstrateYield (%)
Tosyl AzideTriethylamineβ-ketoester85-95
Mesyl AzideDBU1,3-diketone90-98
Imidazole-1-sulfonyl azidePotassium CarbonateActive Methylene Compound80-95

This table presents typical conditions and yields for Regitz-type diazo transfer reactions on activated methylene compounds.

Nitrosation Approaches to Diazo Ketones

Nitrosation approaches are another class of methods for the synthesis of diazo compounds. The diazotization of primary amines with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) is a classic method for forming diazonium salts. chemicalbook.com For primary aliphatic amines, the resulting diazonium salts are highly unstable and readily decompose. chemicalbook.com

In the context of the target molecule, a hypothetical route could involve the synthesis of (S)-3-Z-Amino-1-amino-5-methyl-2-hexanone, followed by diazotization of the C1 primary amino group. However, the synthesis of this diamine precursor would be convoluted.

A more relevant nitrosation approach for ketones involves the reaction of the ketone's enol or enolate form with a nitrosating agent. nih.gov The reaction of an α-amino ketone with nitrous acid can be complex. The primary amino group at the C3 position would also be susceptible to nitrosation. Therefore, this approach is generally not suitable for the synthesis of the target molecule where the amino group is protected and the diazo group needs to be introduced at a specific position.

The mechanism of diazotization of a primary amine involves the formation of a nitrosonium ion (NO+) as the active electrophile, which is attacked by the nucleophilic amine. A series of proton transfers and elimination of water then leads to the diazonium ion. researchgate.net

Nitrosating AgentAcidSubstrateProduct
Sodium NitriteHClPrimary Aromatic AmineAryl Diazonium Salt
Sodium NitriteH2SO4Primary Aliphatic AmineUnstable Aliphatic Diazonium Salt

This table illustrates typical reagents used in nitrosation reactions of primary amines.

Synthesis of the Amino Ketone Moiety

The core of the target molecule is the (S)-3-amino-5-methyl-2-hexanone backbone. Its synthesis requires the formation of a carbon-nitrogen bond with a specific stereochemical orientation at the C3 position.

Achieving the desired (S)-stereochemistry at the amino-bearing carbon is a critical step. Several powerful strategies exist for asymmetric amination. One prominent approach involves the use of chiral auxiliaries, which are stereogenic groups temporarily attached to the substrate to direct the stereochemical course of a reaction. numberanalytics.comwikipedia.orgnumberanalytics.com For instance, chiral oxazolidinones, introduced by Evans, can be acylated and then subjected to an electrophilic amination, or more commonly, used in conjugate addition reactions to establish the chiral center. wikipedia.org Similarly, pseudoephedrine can serve as an effective chiral auxiliary. sigmaaldrich.com

Another powerful method is the asymmetric Mannich reaction, which forms β-amino ketones through the addition of an enolate to an imine. rsc.orgorganic-chemistry.org The use of chiral phase-transfer catalysts, such as those derived from cinchona alkaloids, can facilitate this reaction with high enantioselectivity, affording the desired β-amino ketone products in good yields and with excellent enantiomeric excess (ee). rsc.org Catalytic asymmetric methods are often preferred for their efficiency, as only a small amount of the chiral catalyst is needed. organic-chemistry.org The addition of organometallic reagents to N-sulfinyl imines is another established method for preparing enantiopure β-amino ketones and their derivatives. acs.orgnih.govacs.org

Table 1: Comparison of Stereocontrolled Amination Methods for β-Amino Ketone Synthesis This table is generated based on representative data from synthetic literature and illustrates typical outcomes.

Method Chiral Source Typical Reagents Diastereomeric/Enantiomeric Excess Reference(s)
Chiral Auxiliary Evans Oxazolidinone Acyl oxazolidinone, enolization, electrophilic amine source >95% de wikipedia.org
Asymmetric Mannich Cinchona Alkaloid Catalyst Ketone, imine, N-quaternized cinchona alkaloid up to 97% ee rsc.org
Sulfinimine Addition N-sulfinyl imines Organolithium or Grignard reagents High de acs.orgnih.gov

Once the stereodefined amino group is installed, subsequent functional group interconversions are necessary to construct the diazo ketone portion of the molecule. A common and robust strategy begins with the corresponding N-protected β-amino acid, (S)-3-(N-protected-amino)-5-methylhexanoic acid. This precursor is closely related to (S)-Pregabalin. google.com

The conversion of the carboxylic acid to an α-diazo ketone is a key transformation. The Arndt-Eistert reaction is a classic method for this purpose, involving the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane. vanderbilt.eduyoutube.com However, due to the hazardous nature of diazomethane, alternative methods are often preferred, especially for larger-scale synthesis. researchgate.netacs.org

A widely used modern alternative is the diazo transfer reaction. wikipedia.orgyoutube.com In one variation, the N-protected amino acid is first converted to a β-keto ester. Subsequent reaction with a diazo transfer reagent, such as tosyl azide or the safer methanesulfonyl azide, in the presence of a base, yields the α-diazo-β-keto ester. orgsyn.org Subsequent decarboxylation affords the target α-diazo ketone. An improved method involves activating the ketone as an α-trifluoroacetyl derivative, which then undergoes a detrifluoroacetylative diazo transfer, a process that has proven to be general and efficient. orgsyn.org This approach avoids the direct handling of diazomethane and offers high yields. researchgate.net

Protecting Group Strategies for Complex Syntheses

Given the multiple reactive sites in the intermediates, a carefully planned protecting group strategy is essential for the successful synthesis of this compound. uchicago.edu The primary amine is nucleophilic and must be masked during the steps involving the manipulation of the carboxylic acid and the introduction of the diazo group. wikipedia.orgjocpr.com

Common amine protecting groups include the tert-butyloxycarbonyl (Boc) group, which is stable to many reaction conditions but readily cleaved with acid, and the benzyloxycarbonyl (Cbz) group, which is removed by catalytic hydrogenolysis. wikipedia.orgfiveable.me The choice of protecting group is dictated by its compatibility with downstream reaction conditions.

The concept of orthogonal protection is particularly vital in complex syntheses where multiple functional groups must be deprotected at different stages. fiveable.menumberanalytics.combham.ac.uk An orthogonal strategy allows for the selective removal of one protecting group without affecting others. wikipedia.orgnumberanalytics.com For example, one could use an acid-labile Boc group on the amine and a base-labile ester to protect a carboxylic acid elsewhere in the molecule, allowing for independent manipulation of these functionalities. fiveable.me

Table 2: Common Amine Protecting Groups for Multi-Step Synthesis This table provides an overview of widely used protecting groups and their cleavage conditions.

Protecting Group Abbreviation Introduction Reagent Cleavage Conditions Reference(s)
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂O Acidic (e.g., TFA, HCl) wikipedia.org
Benzyloxycarbonyl Cbz or Z Benzyl chloroformate Catalytic Hydrogenolysis (H₂, Pd/C) wikipedia.orgfiveable.me
9-Fluorenylmethoxycarbonyl Fmoc Fmoc-Cl, Fmoc-OSu Basic (e.g., Piperidine) wikipedia.orgfiveable.me

Chemo- and Regioselective Considerations in Multi-Step Synthesis

Chemoselectivity—discriminating between different functional groups—and regioselectivity—controlling the site of a reaction—are paramount. bham.ac.uk In the synthesis of the amino ketone moiety, if starting from a diketone, the amination must be directed regioselectively to the correct carbonyl group. This can often be controlled by steric or electronic factors inherent in the substrate or by the choice of catalyst.

The introduction of the diazo group is a step that requires significant chemoselective control. The diazo functional group is unstable towards strong acids and certain metal catalysts, meaning its introduction should be planned as one of the final steps, or any subsequent reactions must be compatible with its presence. nih.gov Diazo transfer reactions are highly effective for this. To achieve regioselectivity in substrates with multiple acidic protons, the target methylene group is often activated, for example, by formylation, to ensure the diazo group is installed at the desired location. nih.gov The use of N-protection on the amine is a key chemoselective strategy to prevent it from reacting with the electrophilic reagents used to form the diazo ketone. jocpr.compressbooks.pub

Scalability and Efficiency of Synthetic Protocols

Modern approaches to enhance the safety and scalability of such processes include the use of continuous flow reactors. researchgate.net Flow chemistry allows for the generation and immediate use of hazardous reagents like diazomethane in a closed system, minimizing the risks associated with their accumulation and handling. acs.org Protocols have been developed for the large-scale synthesis of chiral diazoketones from Boc-protected amino acids, yielding crystalline, stable products that can be stored long-term, which is a significant advantage for process manufacturing. researchgate.net

The efficiency of a synthesis is judged by the number of steps, the yield of each step, and the ease of purification. Routes that utilize catalytic rather than stoichiometric amounts of chiral reagents are generally more efficient and cost-effective on a large scale. rsc.org Furthermore, developing robust purification methods, such as crystallization to remove byproducts, is crucial for obtaining the final compound with high purity. organic-chemistry.org

Chemical Reactivity and Transformation Mechanisms of S 3 Z Amino 1 Diazo 5 Methyl 2 Hexanone

Reactivity of the Diazo Group

The α-diazo ketone functionality is a high-energy group that readily undergoes decomposition upon exposure to heat, light, or transition metal catalysts, leading to the extrusion of molecular nitrogen (N₂) and the formation of a reactive α-ketocarbene intermediate. This intermediate is central to the diverse reactivity of the diazo group.

The primary reaction of the diazo group is the formation of an α-ketocarbene upon loss of N₂. This can be achieved through thermolysis, photolysis, or, most commonly, transition metal catalysis. The resulting carbene is a highly electrophilic species that can undergo a variety of subsequent transformations.

One of the characteristic reactions of carbenes generated from diazo compounds is insertion into X-H bonds (where X can be N, O, S, C). For instance, the intramolecular insertion of the carbene into the N-H bond of the amino group in (S)-3-Amino-1-diazo-5-methyl-2-hexanone would be a facile process, leading to the formation of a five-membered lactam ring. A significant contribution in this area is the highly enantioselective synthesis of α-amino ketones from α-diazo ketones, co-catalyzed by [Rh₂(TFA)₄] and a chiral spiro phosphoric acid. rsc.org This N-H insertion procedure is notable for its extremely short reaction times and excellent enantioselectivities. rsc.org

Diazoalkanes are classic 1,3-dipoles and can readily participate in [3+2] dipolar cycloaddition reactions with various dipolarophiles. acs.orgnih.gov With alkenes, the reaction typically yields pyrazoline derivatives, which can sometimes be unstable and rearrange or be oxidized to the corresponding pyrazole. researchgate.net Similarly, reaction with alkynes directly affords pyrazoles. The reactivity in these cycloadditions is influenced by the electronic nature of both the diazo compound and the dipolarophile. acs.org For (S)-3-Amino-1-diazo-5-methyl-2-hexanone, cycloaddition with an electron-deficient alkene would be an expected pathway to form a substituted pyrazoline.

Table 1: Examples of [3+2] Dipolar Cycloaddition Reactions with Diazo Compounds This table presents generalized findings for diazo compound reactivity and does not represent specific experimental results for (S)-3-Amino-1-diazo-5-methyl-2-hexanone.

DipolarophileReagent/CatalystProduct TypeReference
Electron-deficient AlkenesVisible Light(Spiro)-pyrazolines nih.gov
Alkynes (e.g., DMAD)Rh₂(OAc)₄Fused Pyrazoles acs.org
Tethered AlkenesDirhodium(II) carboxylatesBicyclic Pyrazolines acs.org

The Wolff rearrangement is a hallmark reaction of α-diazocarbonyl compounds, involving the conversion of the α-diazo ketone into a ketene (B1206846) intermediate with the concurrent loss of dinitrogen. nih.gov This rearrangement can be initiated by photolysis, thermolysis, or catalysis with silver(I) salts (e.g., Ag₂O). nih.gov The key step is a 1,2-rearrangement where the alkyl group at the C3 position migrates to the carbene carbon, forming the ketene.

The resulting ketene is a highly reactive electrophile that can be trapped by various nucleophiles. nih.gov In the presence of water, it forms a carboxylic acid; with alcohols, it yields esters; and with amines, it produces amides. nih.gov If the amino group of (S)-3-Amino-1-diazo-5-methyl-2-hexanone were protected, the Wolff rearrangement followed by trapping with an external nucleophile would lead to β-amino acid derivatives. Photolysis of similar diazo ketone-containing dyes in methanol (B129727) has been shown to result in intramolecular cyclization of the intermediate ketene to form pyrrolidones. acs.orgacs.org

Table 2: Products of Wolff Rearrangement followed by Nucleophilic Trapping This table illustrates potential outcomes based on general principles of the Wolff rearrangement and does not represent specific experimental results for (S)-3-Amino-1-diazo-5-methyl-2-hexanone.

NucleophileProduct Class
Water (H₂O)β-Amino Carboxylic Acid
Alcohol (R-OH)β-Amino Ester
Amine (R-NH₂)β-Amino Amide
Intramolecular Amino GroupLactam

A wide array of transition metals, including rhodium, copper, palladium, and iridium, are known to catalyze the decomposition of diazo compounds, forming metal-carbene (or carbenoid) intermediates. researchgate.net These species are generally more selective than free carbenes and are workhorses in modern organic synthesis.

Rhodium(II) carboxylates, such as Rh₂(OAc)₄, are particularly effective for promoting carbene transfer reactions. researchgate.net As mentioned, N-H insertion is a prominent reaction pathway. Zhou's work on the Rh₂(TFA)₄-catalyzed reaction of α-diazo ketones with tert-butyl carbamate (B1207046) provides α-amino ketones with high yields and enantioselectivity, highlighting the power of this approach. rsc.org In the case of (S)-3-Amino-1-diazo-5-methyl-2-hexanone, if the primary amino group is unprotected, it would likely undergo a rapid intramolecular N-H insertion upon exposure to a rhodium catalyst. If the amine is protected (e.g., as a carbamate), intermolecular reactions, such as cyclopropanation of an added alkene or C-H insertion into a suitable substrate, become possible.

Table 3: Representative Transition Metal-Catalyzed Reactions of Diazo Ketones This table presents generalized findings for diazo ketone reactivity and does not represent specific experimental results for (S)-3-Amino-1-diazo-5-methyl-2-hexanone.

Catalyst SystemSubstrateReaction TypeProduct TypeReference
[Rh₂(TFA)₄] / Chiral Phosphoric Acidtert-Butyl carbamateN-H Insertionα-Amino Ketone rsc.org
Pd(OAc)₂Arylboronic AcidsOxidative Cross-Couplingα-Aryl-α,β-unsaturated Ketone nih.gov
Cu(II) Salen ComplexAlanine Schiff BaseAsymmetric Alkylationα-Methyl Phenylalanine nih.gov
Rh(II)AnilinesN-H Insertionα-Amino Esters organic-chemistry.org

Reactivity of the Amino Ketone Functionality

The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic and basic. It can readily react with a variety of electrophiles.

Acylation: The amino group can be easily acylated by reacting with acyl chlorides, anhydrides, or activated esters to form the corresponding amides. This is often used as a protecting strategy to temper the nucleophilicity of the amine and prevent unwanted side reactions at the nitrogen atom during transformations involving the diazo group.

Alkylation: The amine can undergo nucleophilic substitution with alkyl halides to form secondary and tertiary amines. Asymmetric alkylation of amino acid enolates, often generated from Schiff bases, has been achieved using chiral transition metal complexes under phase-transfer conditions. nih.gov

Condensation with Carbonyls: The primary amine can react with aldehydes and ketones to form imines (Schiff bases) via a condensation reaction. This reaction is typically reversible and acid-catalyzed. The formation of an imine can be used to protect the amino group or to activate the α-position for further reactions.

Michael Addition: As a nitrogen nucleophile, the amino group can participate in Michael (conjugate) additions to α,β-unsaturated carbonyl compounds.

Table 4: Potential Nucleophilic Reactions of the Amino Group This table outlines expected reactions based on the general reactivity of primary amines and does not represent specific experimental results for (S)-3-Amino-1-diazo-5-methyl-2-hexanone.

ElectrophileReagent/ConditionsProduct Type
Acyl Chloride (R-COCl)Base (e.g., Pyridine, Et₃N)N-Acyl Amide
Alkyl Halide (R-X)Base (e.g., K₂CO₃)N-Alkyl Amine
Aldehyde/KetoneAcid Catalyst (e.g., H⁺)Imine (Schiff Base)
α,β-Unsaturated Ketone-β-Amino Ketone Adduct

Information regarding the chemical compound (S)-3-Z-Amino-1-diazo-5-methyl-2-hexanone is not available in the public domain.

Consequently, it is not possible to provide an article on the chemical reactivity and transformation mechanisms of this specific compound as requested. The subsections outlined, including electrophilic reactions at the carbonyl center, stereochemical outcomes of derivatives, regioselectivity and stereoselectivity, and mechanistic investigations, cannot be addressed due to the absence of relevant scientific literature.

It is recommended to consult specialized chemical synthesis laboratories or proprietary chemical catalogs for information on such a specific and potentially rare chemical compound.

Applications of S 3 Z Amino 1 Diazo 5 Methyl 2 Hexanone in Organic Synthesis and Chemical Methodology

Utilization as a Chiral Building Block in Complex Molecule Synthesis

There is no available scientific literature that specifically documents the use of (S)-3-Z-Amino-1-diazo-5-methyl-2-hexanone in the construction of nitrogen-containing heterocycles. While α-amino diazoketones, in general, can be precursors to such structures through intramolecular reactions, no published research has demonstrated this for the title compound.

No research has been found detailing the application of this compound in the synthesis of chiral polyketide fragments. The structural motifs of this compound could theoretically be incorporated into polyketide-like chains, but this has not been reported.

Development of New Catalytic Reactions

No new catalytic reactions have been reported that utilize this compound as a key substrate or reagent.

Information regarding the chemical compound "this compound" is not available in the public domain based on the conducted research.

Extensive searches for scientific literature, including detailed research findings, data tables, and specific applications of "this compound," did not yield any relevant results. The provided chemical name does not appear in scholarly articles, chemical databases, or supplier catalogs, suggesting that it may be a novel compound, a theoretical structure that has not been synthesized, or a misnomer.

Consequently, it is not possible to generate the requested article focusing on the applications of "this compound" in the specified areas of organic synthesis and chemical methodology. The required subsections on ligand design, asymmetric organocatalysis, and photochemical and electrochemical synthesis cannot be addressed without foundational information on the compound itself.

Further research into structurally related compounds did not provide a basis for drawing scientifically sound analogies or inferences about the potential properties or applications of the specified molecule. Therefore, to maintain scientific accuracy and adhere to the strict constraints of the request, no article can be produced.

Table of Compounds Mentioned

As no article could be generated, there are no compounds to list in this table.

Exploration of Molecular Interactions and Biochemical Probing Potential

Theoretical Interactions with Biomolecular Targets (e.g., Enzymes, Receptors)

(S)-3-Amino-1-diazo-5-methyl-2-hexanone belongs to the class of α-diazo ketones, which are recognized for their potential as inhibitors of certain classes of enzymes, particularly cysteine and serine proteases. The theoretical interactions of this compound with biomolecular targets can be explored through computational methods, offering insights into its potential efficacy and mechanism of action prior to extensive experimental investigation.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For (S)-3-amino-1-diazo-5-methyl-2-hexanone, docking studies would typically be performed against the active sites of target enzymes. The diazo ketone moiety is a key feature for covalent modification, while the amino group and the isobutyl side chain (from the leucine-like structure) play crucial roles in determining binding specificity and affinity through non-covalent interactions.

Molecular dynamics (MD) simulations can then be employed to study the stability of the docked complex over time. These simulations provide a more dynamic picture of the interactions, revealing how the ligand and protein adapt to each other's presence and the role of solvent molecules in the binding event. For a compound like (S)-3-amino-1-diazo-5-methyl-2-hexanone, MD simulations could help to understand the conformational changes required for the diazo group to be positioned correctly for a subsequent chemical reaction with an active site residue.

Illustrative Data Table: Theoretical Interaction Energies from Molecular Docking

Target EnzymeDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
Papain (Cysteine Protease)-7.8Cys25, His159, Gln19Hydrogen bond, van der Waals
Trypsin (Serine Protease)-6.5Ser195, His57, Asp102Hydrogen bond, electrostatic
Cathepsin B (Cysteine Protease)-8.2Cys29, His199, Glu171Hydrogen bond, van der Waals

Note: The data in this table is illustrative and intended to represent typical results from molecular docking studies.

Prediction of Binding Modes and Affinities at a Theoretical Level

The prediction of binding modes for (S)-3-amino-1-diazo-5-methyl-2-hexanone would focus on how the molecule orients itself within the enzyme's active site. The stereochemistry at the 3-position is critical, as it dictates the spatial arrangement of the amino group and the isobutyl side chain. In many proteases, the active site is composed of a series of sub-pockets (S1, S2, etc.) that accommodate the side chains of the substrate. The isobutyl group of (S)-3-amino-1-diazo-5-methyl-2-hexanone would likely occupy the S2 or S3 pocket, depending on the specific protease, while the amino group could form hydrogen bonds with the enzyme backbone or side chains.

Theoretical binding affinity can be estimated using various computational methods, such as free energy perturbation (FEP) or linear interaction energy (LIE) methods. These calculations provide a quantitative measure of the strength of the interaction between the ligand and the protein, which can be correlated with experimental inhibition constants (e.g., Ki or IC50 values).

Potential as a Mechanism-Based Inactivator or Affinity Label for Enzymes

The diazo ketone functional group is a well-established reactive moiety that can act as a precursor to a highly reactive carbene or ketene (B1206846) intermediate. This reactivity forms the basis for its potential as a mechanism-based inactivator or an affinity label.

Covalent Modification Strategies and Identification of Active Sites

As a mechanism-based inactivator, (S)-3-amino-1-diazo-5-methyl-2-hexanone would first bind non-covalently to the active site of the target enzyme. The enzyme's own catalytic machinery would then trigger the chemical transformation of the diazo group. For instance, in a cysteine protease, the nucleophilic thiolate of the active site cysteine could attack the carbonyl carbon of the diazo ketone. This could be followed by the loss of dinitrogen gas (N2) and the formation of a covalent bond between the inhibitor and the enzyme, leading to irreversible inactivation.

Affinity labeling follows a similar principle, but the reactive group on the label does not necessarily require enzymatic activation. The high reactivity of the diazo group, especially upon protonation in an acidic microenvironment of an active site, can lead to the formation of a covalent adduct with a nearby nucleophilic residue. The identification of the modified residue, typically through techniques like mass spectrometry, can provide valuable information about the location and composition of the enzyme's active site.

Rational Design of Probes for Protein Target Identification

The structure of (S)-3-amino-1-diazo-5-methyl-2-hexanone can be rationally modified to create more sophisticated chemical probes for protein target identification. This often involves the incorporation of a reporter tag, such as a fluorophore, a biotin (B1667282) moiety, or a clickable alkyne or azide (B81097) group. These tags allow for the detection, visualization, and isolation of the protein targets that have been covalently labeled by the probe.

The design of such probes would need to consider the balance between the reactivity of the diazo ketone and the steric bulk of the reporter tag. The linker connecting the inhibitor scaffold to the tag is also a critical design element, as it must be long and flexible enough to allow the inhibitor to bind to its target without interference from the tag.

Interrogation of Biochemical Pathways Using Derivatives

By creating a library of derivatives of (S)-3-amino-1-diazo-5-methyl-2-hexanone, it is possible to interrogate the roles of specific enzymes within complex biochemical pathways. These derivatives could vary in the stereochemistry at the 3-position, the nature of the side chain, or the presence of different reporter tags.

For example, a set of diastereomeric probes could be used to assess the stereochemical preferences of target enzymes. By comparing the labeling profiles of these probes in a cellular lysate or a living cell, researchers can gain insights into the functional state of different enzymes in a pathway under various conditions. This approach, often referred to as activity-based protein profiling (ABPP), is a powerful tool for functional proteomics and drug discovery.

Illustrative Data Table: Derivatives for Biochemical Pathway Interrogation

DerivativeModificationIntended Use
(S)-3-Amino-1-diazo-5-methyl-2-hexanone-BiotinBiotin tag added via a linkerIsolation of target proteins using streptavidin affinity chromatography
(S)-3-Amino-1-diazo-5-methyl-2-hexanone-FluoresceinFluorescein tag addedVisualization of target protein localization in cells via fluorescence microscopy
(R)-3-Amino-1-diazo-5-methyl-2-hexanoneInversion of stereochemistry at C3Probe for stereochemical preference of target enzymes
(S)-3-Amino-1-diazo-4-phenyl-2-butanonePhenylalanine-like side chainTo target enzymes with a preference for aromatic residues

Note: The data in this table is illustrative and represents potential derivatives and their applications.

Use as a Chemical Probe for Pathway Dissection

The irreversible nature of inhibition by diazomethyl ketones makes them excellent tools for probing biological pathways. By selectively and permanently shutting down the activity of a specific protease, researchers can observe the downstream consequences and elucidate the role of that enzyme in a particular cellular process.

For instance, diazomethyl ketones have been employed to study the role of cysteine proteases in programmed cell death (apoptosis). In soybean cells, the inhibition of specific cysteine proteases by cystatin, an endogenous inhibitor, was shown to block apoptosis triggered by oxidative stress or pathogens nih.gov. Similarly, synthetic diazomethyl ketones can be used to dissect the specific contributions of different proteases in such pathways.

The compound Z-Tyr-Ala-CHN2, a diazomethyl ketone, was identified as a potent inhibitor of cathepsin L, a cysteine protease. This inhibitor was used to probe the entry mechanism of coronaviruses, including SARS-CoV-2, into host cells. The study revealed that the compound's antiviral activity is cell-type specific, highlighting the differential usage of entry pathways by the virus and demonstrating the utility of such probes in virology research mdpi.com.

Exploration of Selectivity Profiles for Enzyme Families

The selectivity of a chemical probe is crucial for its utility. Peptidyl diazomethyl ketones have been shown to exhibit varying degrees of selectivity for different protease families. Initially recognized as specific inhibitors of cysteine proteases, some have also been found to inhibit serine proteases nih.gov.

The specificity of these inhibitors is largely determined by the peptide sequence, which mimics the natural substrate of the target enzyme. For example, diazomethyl ketones with a phenylalanine residue at the P2 position, such as Z-Phe-Ala-CHN2, are effective inhibitors of cathepsin B nih.gov. The selectivity of a leucine-derived diazomethyl ketone like (S)-3-Amino-1-diazo-5-methyl-2-hexanone would be predicted to be highest for proteases that preferentially cleave substrates with leucine (B10760876) at the P2 position.

The table below summarizes the inhibitory activity of related peptidyl aldehydes and ketones against different proteases, illustrating how changes in the peptide sequence and the reactive "warhead" group affect selectivity.

InhibitorTarget EnzymeIC50 / KiReference
Z-Leu-Leu-Leu-al (ZLLLal)Calpain1.25 µM (IC50) nih.gov
Z-Leu-Leu-al (ZLLal)Calpain1.20 µM (IC50) nih.gov
Z-Leu-Leu-Leu-al (ZLLLal)Proteasome100 nM (IC50) nih.gov
Z-Leu-Leu-al (ZLLal)Proteasome110 µM (IC50) nih.gov
Ac-Leu-Val-Lys-CHOCathepsin B4 nM (IC50) echelon-inc.com
Z-Phe-Ala-CH2FCathepsin B16,200 M⁻¹s⁻¹ (kobs/[I]) nih.gov
Z-Phe-Ala-CHN2Cathepsin B546 M⁻¹s⁻¹ (kobs/[I]) nih.gov

This table presents data for related peptidyl aldehydes and fluoromethyl ketones to illustrate the principles of selectivity, as specific data for (S)-3-Amino-1-diazo-5-methyl-2-hexanone is not available.

Structural Requirements for Ligand-Protein Interactions

The interaction between a diazomethyl ketone inhibitor and its target protease is a multi-step process that begins with the recognition of the inhibitor's peptide portion by the enzyme's substrate-binding pockets (S-sites). The specificity of this interaction is a key determinant of the inhibitor's potency and selectivity.

For cysteine proteases, the proposed mechanism of inhibition by diazomethyl ketones involves the initial formation of a non-covalent enzyme-inhibitor complex. This is followed by the protonation of the diazomethyl group by the active site histidine, which increases its susceptibility to nucleophilic attack by the thiolate of the active site cysteine. This results in the formation of a covalent thioether bond and the release of nitrogen gas, leading to irreversible inhibition.

The crystal structure of proteinase K in complex with a chloromethyl ketone inhibitor, which has a similar mechanism, reveals that the peptide portion of the inhibitor forms an antiparallel β-sheet with the enzyme's substrate recognition site. This interaction correctly positions the reactive chloromethyl ketone group in the active site for covalent modification of the catalytic histidine and serine residues researchgate.net.

Similarly, the design of selective caspase inhibitors has been guided by understanding the structural requirements of their substrate binding pockets. Caspases have a conserved catalytic mechanism but differ in their substrate specificity due to variations in their S-sites nih.gov. For example, the design of caspase-2 selective inhibitors has focused on exploiting the unique features of its S2 and S3 binding pockets nih.gov.

Future Research Directions and Unexplored Potential of S 3 Z Amino 1 Diazo 5 Methyl 2 Hexanone

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of α-diazoketones, including (S)-3-Z-Amino-1-diazo-5-methyl-2-hexanone, traditionally involves the Arndt-Eistert reaction, which utilizes acyl chlorides and diazomethane (B1218177). scielo.brchemtube3d.com While effective, this method often employs hazardous reagents and excess diazomethane, a toxic and explosive gas. chemtube3d.com Recent advancements have focused on safer and more efficient protocols.

Future research should prioritize the development of green and scalable synthetic methodologies. A key area of exploration is the refinement of continuous flow technologies . Flow reactors allow for the safe, in-situ generation and immediate consumption of diazomethane, minimizing risks and improving reaction control and yield. chemrxiv.orgacs.orgresearchgate.net Optimizing a flow process specifically for the leucine-derived starting material, N-benzyloxycarbonyl-L-leucine, would represent a significant step towards its large-scale, safe production. acs.orgdigitellinc.com

Furthermore, investigation into diazomethane-free alternatives is a critical avenue. "Sulfonyl-azide-free" ('SAFE') diazo-transfer protocols, which avoid the handling of potentially explosive azide (B81097) reagents, could be adapted for this specific substrate. researchgate.net Research into novel catalytic systems that can mediate the diazo transfer from safer sources to the activated L-leucine derivative would enhance the sustainability and accessibility of the target compound.

Table 1: Comparison of Synthetic Methodologies for Diazoketone Synthesis

Method Advantages Disadvantages Future Research Focus for this compound
Traditional Batch (Arndt-Eistert) Well-established, versatile. Use of hazardous diazomethane, potential for explosive byproducts, scalability issues. Not a primary focus for future development.
Continuous Flow Chemistry Enhanced safety, precise control of stoichiometry and temperature, high scalability. chemrxiv.orgacs.org Requires specialized equipment, initial optimization can be intensive. Optimization of flow rate, temperature, and reagent concentration; integration of in-line analysis.

| Alternative Diazo-Transfer Reagents | Avoids diazomethane, potentially greener. researchgate.net | Reagent cost, atom economy, and compatibility with the specific amino acid substrate can be challenging. | Screening of novel, non-explosive diazo-transfer reagents and catalysts for high-yield conversion of N-Cbz-L-leucine derivatives. |

Expansion of Its Utility in Stereoselective Synthesis

The inherent chirality of this compound makes it an attractive building block for asymmetric synthesis. digitellinc.com Its primary utility lies in reactions that proceed through ketene (B1206846) or metal-carbene intermediates, where the existing stereocenter can influence the formation of new chiral centers.

A major area for future exploration is its application in asymmetric Wolff rearrangement reactions . Photochemical or metal-catalyzed Wolff rearrangement generates a chiral ketene intermediate that can be trapped by various nucleophiles to produce α-substituted-β-amino acid derivatives. acs.orgmdpi.com Systematic studies are needed to understand how the bulky isobutyl group of the leucine (B10760876) side chain directs the stereochemical outcome of these reactions with a wide range of nucleophiles, providing access to novel, enantiomerically pure β-amino acids. acs.org

Another promising direction is the use of this compound in diastereoselective cyclopropanation reactions . Catalyzed by transition metals like rhodium or ruthenium, the diazo compound can generate a chiral metal carbene, which can then react with various alkenes. hueuni.edu.vnmdpi.com Research should focus on exploring the reaction with different classes of olefins to synthesize optically active cyclopropyl ketones, which are valuable motifs in medicinal chemistry. hueuni.edu.vn The interplay between the chiral catalyst and the substrate's own stereocenter could lead to powerful methods for controlling the absolute and relative stereochemistry of the products.

Exploration of Novel Reactivity Patterns

Beyond established transformations, the unique structure of this compound offers opportunities to explore novel reactivity. The diazo group is exceptionally versatile, capable of acting as a nucleophile, a 1,3-dipole, or a carbene precursor. nih.govresearchgate.net

Future investigations should include its participation in 1,3-dipolar cycloaddition reactions with a broader range of dipolarophiles. While reactions with alkynes to form pyrazoles are known, exploring cycloadditions with electron-deficient alkenes, nitriles, or isothiocyanates could yield highly functionalized and stereochemically rich five-membered heterocycles. nih.govmdpi.com

Furthermore, the generation of metal carbenoids from this compound opens the door to various insertion reactions . While O-H and N-H insertions are common, exploring challenging C-H insertion reactions is a key frontier. nih.govnih.gov Intramolecular C-H insertion, potentially facilitated by a carefully chosen protecting group or directing group, could provide rapid access to complex cyclic amino acid derivatives. Brønsted acid-catalyzed intramolecular cyclization, for instance, has been shown to be effective for forming oxazinanones from similar N-Cbz-protected diazoketones. frontiersin.org

Advanced Computational Design of Derivatives with Tuned Molecular Interactions

Computational chemistry provides a powerful tool for predicting and understanding the behavior of reactive intermediates like diazoketones. Density Functional Theory (DFT) calculations have been employed to investigate the stability of diazocarbonyl compounds and the mechanisms of their reactions, including C-H insertions and cycloadditions. nih.govacs.orgmdpi.com

Future research should leverage advanced computational modeling to design derivatives of this compound with tailored properties. DFT studies can be used to:

Predict Reactivity and Selectivity: Model the transition states of key reactions like the Wolff rearrangement or metal-catalyzed cyclopropanations to predict how modifications to the N-protecting group or the leucine side chain would impact diastereoselectivity. rsc.orgresearchgate.net

Enhance Thermal Stability: Quantum chemical studies suggest that the stability of diazoketones is linked to the conjugation between the carbonyl and diazo groups. chemrxiv.orgacs.org Computational screening could identify electronic modifications that enhance thermal stability, making the compounds safer to handle and store. acs.org

Design Specific Enzyme Inhibitors: Diazoketones are known irreversible inhibitors of cysteine proteases. nih.govacs.org Molecular docking and molecular dynamics simulations could be used to design novel derivatives that fit specifically into the active sites of target proteases, such as caspases or cathepsins, thereby improving potency and selectivity. rsc.orgnih.gov

Integration into High-Throughput Screening Methodologies for Molecular Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against biological targets. plos.org Diazoketones derived from amino acids are established covalent inhibitors of certain enzyme classes, particularly cysteine and serine proteases, where they act as mechanism-based inactivators. nih.govacs.org

A significant future direction is the synthesis of a library of derivatives based on the this compound scaffold for use in HTS campaigns. The leucine side chain is often recognized by proteases, making this scaffold a promising starting point. Research efforts could focus on:

Developing Focused Libraries: Creating a diverse library by varying the N-terminal protecting group and making modifications to the isobutyl side chain. This library could then be screened against panels of cysteine proteases like caspases and cathepsins to identify selective inhibitors for diseases ranging from inflammation to cancer. nih.govlifechemicals.com

Designing Activity-Based Probes: The diazoketone functionality can be incorporated into activity-based probes (ABPs) for chemical proteomics. These probes could be used to identify and profile active proteases in complex biological samples, providing valuable insights into disease states.

Table 2: Potential Applications in High-Throughput Screening

Screening Application Rationale Future Research Focus
Enzyme Inhibitor Discovery Diazoketones are known covalent modifiers of cysteine proteases. nih.gov The leucine scaffold is relevant for protease recognition. Synthesis of a diverse library of derivatives for HTS against therapeutically relevant proteases (e.g., caspases, cathepsins). rsc.orglifechemicals.com

| Activity-Based Probes | The reactive diazoketone can serve as a "warhead" to covalently label active enzymes. | Design and synthesis of probes incorporating reporter tags (e.g., fluorophores, biotin) for use in competitive profiling and target identification experiments. |

Potential for Material Science Applications of its Derivatives

The application of diazo compounds in material science is an emerging but promising field. The ability of carbenes generated from diazo compounds to undergo C-H insertion reactions makes them suitable for the post-polymerization functionalization of commodity polymers. acs.org

An unexplored but potentially fruitful area of research is the use of this compound and its derivatives for creating novel functional materials. Future studies could explore:

Polymer Surface Modification: Using thermal or photochemical activation to generate carbenes that can functionalize the surfaces of polymers like polyethylene or polypropylene. acs.org The introduction of the amino acid moiety could alter surface properties such as hydrophilicity, biocompatibility, or cell adhesion.

Synthesis of Functional Monomers: The diazo group can be used to synthesize highly functionalized monomers, for example, through cyclopropanation reactions. These chiral, amino-acid-containing monomers could then be polymerized to create novel biodegradable or chiral polymers with unique properties.

Development of Cross-linking Agents: Diazo compounds with multiple reactive sites could be designed as cross-linking agents for creating novel hydrogels or polymer networks. The inherent chirality and biocompatibility of the leucine core could be advantageous for biomedical applications.

By pursuing these multifaceted research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chiral building block into a powerful tool for innovation in organic synthesis, medicinal chemistry, and material science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-3-Z-Amino-1-diazo-5-methyl-2-hexanone, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Synthesis often involves diazo transfer reactions or condensation of amino ketones with diazo reagents. For example, analogous compounds (e.g., thiazolidinones) are synthesized via refluxing aldehydes with thiazolidinone derivatives in acetic acid, followed by recrystallization . Stereochemical control requires precise temperature regulation, anhydrous conditions, and chiral auxiliaries. Monitoring via TLC (e.g., 20% ethyl acetate/n-hexane) ensures reaction progression, while recrystallization in ethanol improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

  • Methodological Answer : IR confirms functional groups (e.g., diazo N=N stretch at ~2100 cm⁻¹). ¹H/¹³C NMR identifies stereochemistry and substituents (e.g., methyl groups at δ 1.2–1.5 ppm). Discrepancies in NOE (Nuclear Overhauser Effect) data may arise from dynamic stereochemistry; variable-temperature NMR or X-ray crystallography resolves ambiguity . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature)?

  • Methodological Answer : Diazo compounds are light- and heat-sensitive. Stability tests show degradation via nitrogen loss under UV exposure. Storage at –20°C in amber vials with desiccants (e.g., silica gel) preserves integrity. Accelerated stability studies (40°C/75% RH for 6 months) quantify decomposition rates using HPLC .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of diazo group insertion in derivatives of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict transition states favoring diazo insertion at the α-carbon due to steric and electronic effects. Experimental validation uses isotopic labeling (e.g., ¹⁵N-diazo reagents) tracked via LC-MS. Competing pathways (e.g., C-H insertion vs. cyclization) are probed by varying solvents (DMF for polar vs. toluene for nonpolar) .

Q. How should researchers address contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies often stem from metabolic instability (e.g., hepatic cytochrome P450 breakdown). Mitigation strategies:

  • In vitro : Use liver microsomes to simulate metabolism.
  • In vivo : Co-administer with CYP inhibitors (e.g., ketoconazole) or modify the structure (e.g., methyl group fluorination) to block metabolic hotspots .
  • Triangulate data via LC-MS/MS pharmacokinetic profiling and transcriptomic analysis .

Q. What computational models predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Molecular docking (AutoDock Vina) screens binding affinities to targets like kinases or GPCRs. MD simulations (AMBER) assess stability of ligand-receptor complexes. Validation includes:

  • Experimental : Surface Plasmon Resonance (SPR) for binding kinetics.
  • Theoretical : QSAR models trained on analogs (e.g., thiazolo-triazolones) to optimize substituent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.